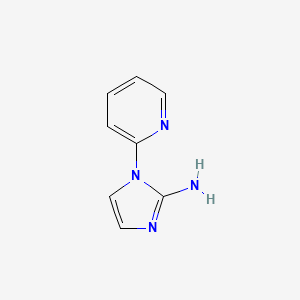

1-(Pyridin-2-yl)-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Pyridin-2-yl)-1H-imidazol-2-amine” is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . It is also known as 1-(2-Pyridinyl)piperazine .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in several studies. For instance, a practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines has been described . Another study reported the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been analyzed using various techniques. For example, N-(pyridin-2-yl)hydrazinecarbothioamide has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds have been analyzed in several studies. For instance, the FT-IR spectra of certain complexes exhibit peaks due to ν (CO) of coordinated carboxylate groups, demonstrating that carboxyl groups of the Hppb ligand are coordinated .Aplicaciones Científicas De Investigación

Synthesis of Heteroaromatic Compounds

1-(Pyridin-2-yl)-1H-imidazol-2-amine serves as a precursor in the synthesis of fused heteroaromatic compounds, utilizing gold-catalyzed formal [3+2]-dipolar cycloaddition processes. This method provides a convergent and regioselective access to various imidazo-fused heteroaromatics, accommodating significant structural variation and tolerating sensitive functional groups. This approach is pivotal in developing novel organic materials and pharmaceuticals due to the structural diversity and complexity it offers (Garzón & Davies, 2014).

Construction of C-N, C-O, and C-S Bonds

A novel, metal-free, three-component reaction facilitates the formation of C-N, C-O, and C-S bonds, leading to the synthesis of imidazo[1,2-a]pyridines. This method represents an efficient approach for constructing these bonds from ynals, pyridin-2-amines, and alcohols or thiols, demonstrating the compound's versatility in synthesizing complex molecules (Cao et al., 2014).

Efficient Synthesis Techniques

Efficient synthesis techniques have been developed for privileged substructures found in CGRP receptor antagonists, utilizing 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. These syntheses highlight the practicality and efficiency of creating complex molecular frameworks from simple starting materials, showcasing the compound's role in streamlined pharmaceutical development (Leahy et al., 2012).

Advanced Organic Synthesis Methods

Advanced organic synthesis methods for creating sulfonylated furan or imidazo[1,2-a]pyridine derivatives have been developed, involving a three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates. This strategy demonstrates the compound's utility in developing novel organic synthesis methods that feature excellent functional group tolerance and efficiency (Cui et al., 2018).

Catalysis and Chemical Transformations

This compound is instrumental in catalysis and chemical transformations, such as the copper-catalyzed synthesis of imidazo[1,2-a]pyridines. This process demonstrates a simple strategy for synthesizing these compounds via inexpensive catalysis, offering a direct route to imidazo[1,2-a]pyridines with good to excellent yields. Such methodologies are essential for the rapid and cost-effective synthesis of complex molecules for various applications (Pericherla et al., 2013).

Direcciones Futuras

Future research could focus on the development of new drug treatments using “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds. For instance, one study suggests that easily tunable metal complexes bearing a new sort of 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligand-based electrolytes could be promising copper electrolytes for further improvements of extremely efficient liquid DSSCs .

Mecanismo De Acción

Target of Action

1-(Pyridin-2-yl)-1H-imidazol-2-amine, a derivative of imidazole, is known to interact with a variety of biological targets. Imidazole derivatives have been reported to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Result of Action

Given the broad range of activities exhibited by imidazole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .

Propiedades

IUPAC Name |

1-pyridin-2-ylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-11-5-6-12(8)7-3-1-2-4-10-7/h1-6H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPSAYDQWHMTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897828.png)

![3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2897832.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2897840.png)

![1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2897841.png)

![N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2897842.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2897845.png)

![N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897847.png)

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)

![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)